molecular formula C16H15NO6S B2913951 Dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-11-0

Dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2913951
CAS RN: 339113-11-0
M. Wt: 349.36
InChI Key: FIPRWYMHNVEFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a useful research compound. Its molecular formula is C16H15NO6S and its molecular weight is 349.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloadditions to Pyrrolo[1,2-c]thiazoles

A study by Sutcliffe et al. (2000) explored the cycloaddition reactions of pyrrolo[1,2-c]thiazoles, highlighting their behavior as thiocarbonyl ylides with electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes. This finding suggests the compound's potential in synthetic organic chemistry for creating diverse molecular structures Sutcliffe, O., Storr, R. C., Gilchrist, T. L., & Rafferty, P. (2000). Tetrahedron, 56, 10011-10021.

Substitution Reactions on Pyrrolo[2,1-b]thiazoles

Ceder and Beijer (1972) investigated electrophilic substitution reactions with pyrrolo[2,1-b]thiazoles, which involved forming derivatives through reactions with various electrophiles. Their research contributes to understanding the chemical reactivity of related compounds Ceder, O., & Beijer, B. (1972). Tetrahedron, 28, 4341-4352.

Thiazolidine-2,4-dicarboxylic Acid and Its Esters

Refouvelet et al. (1994) conducted a study on thiazolidine-2,4-dicarboxylic acid and its esters, focusing on their synthesis and behavior in solution. This research provides insights into the behavior of similar compounds in various chemical environments Refouvelet, B., Robert, J., Couquelet, J., & Tronche, P. (1994). Journal of Heterocyclic Chemistry, 31, 77-80.

Novel Approach to Pyrrolo[2,1-b]thiazoles

Tverdokhlebov et al. (2003) presented a novel approach to synthesizing pyrrolo[2,1-b]thiazoles, which involved treating substituted acetonitriles with mercaptoacetic acid and subsequent reactions. This study adds to the synthetic methodologies available for similar compounds Tverdokhlebov, A. V., Resnyanska, E. V., Tolmachev, A., & Andrushko, A. (2003). Synthesis, 2003, 2632-2638.

properties

IUPAC Name

dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c1-22-15(18)12-11-8-24(20,21)9-17(11)14(13(12)16(19)23-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPRWYMHNVEFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.